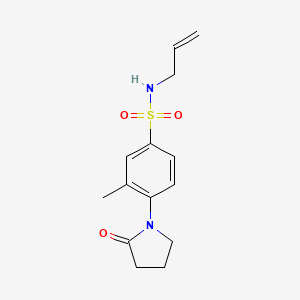![molecular formula C27H16FN3O B5154647 N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5154647.png)
N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide, also known as FPBA, is a heterocyclic compound that belongs to the class of phenazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including material science, organic chemistry, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide is not fully understood. However, it is believed to interact with DNA and RNA through intercalation, which is the insertion of the molecule between the base pairs of DNA or RNA. This interaction can lead to the inhibition of DNA replication and transcription, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide has been shown to inhibit the proliferation of cancer cells by inducing G1 cell cycle arrest. Furthermore, N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide has been reported to exhibit anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. Additionally, N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide is highly fluorescent, making it a useful tool for fluorescence-based assays. However, N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide also has some limitations. It is relatively insoluble in water, which can limit its use in aqueous environments. Additionally, N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide can exhibit non-specific binding to proteins, which can lead to false-positive results.
Direcciones Futuras
There are several future directions for the study of N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide. One potential direction is the development of N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide-based fluorescent probes for the detection of specific biomolecules. Another direction is the synthesis of N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide derivatives with improved solubility and specificity. Additionally, the use of N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide in combination with other therapeutic agents for cancer treatment is an area of active research. Finally, the study of the mechanism of action of N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide and its interaction with DNA and RNA is an important area for future research.
Conclusion:
In conclusion, N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide involves several steps, and it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The study of N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide has the potential to lead to the development of new diagnostic and therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide involves several steps, including the preparation of 4-fluoroaniline, dibenzo[a,c]phenazine-11-carboxylic acid, and N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide. The first step involves the reaction of 4-fluoronitrobenzene with tin and hydrochloric acid to produce 4-fluoroaniline. The second step involves the reaction of dibenzo[a,c]phenazine-11-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-fluoroaniline to obtain N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide has been extensively studied for its potential applications in various fields of science. It has been used as a fluorescent probe for the detection of DNA, RNA, and proteins. N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide has been used as a building block for the synthesis of other heterocyclic compounds.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)phenanthro[9,10-b]quinoxaline-11-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16FN3O/c28-17-10-12-18(13-11-17)29-27(32)16-9-14-23-24(15-16)31-26-22-8-4-2-6-20(22)19-5-1-3-7-21(19)25(26)30-23/h1-15H,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQVVKZOQVQQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)C(=O)NC6=CC=C(C=C6)F)N=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)phenanthro[9,10-b]quinoxaline-11-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl [5-(2-chlorophenoxy)pentyl]malonate](/img/structure/B5154581.png)

![2-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5154593.png)

![2-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5154602.png)
![N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine](/img/structure/B5154603.png)
![3-chloro-N-cyclopentyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154621.png)
![1-benzyl-2-hydroxy-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B5154626.png)

![3-(2-methylphenyl)-5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154661.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylmethanesulfonamide](/img/structure/B5154669.png)
![N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B5154676.png)
![2-{5-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5154683.png)